molecular formula C13H20Cl2N2 B2966909 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1225337-91-6

7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No. B2966909
CAS RN: 1225337-91-6
M. Wt: 275.22
InChI Key: ABBOIOMPFGGUQU-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen. The structure of these compounds can be influenced by steric factors, and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be used in the synthesis of various alkaloids and unusual amino acids .

Scientific Research Applications

Heterocyclic Compounds in Therapeutics

7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride belongs to the class of heterocyclic compounds, which have found extensive applications in the development of therapeutic agents. Heterocyclic compounds, including isoquinoline derivatives, are recognized for their broad spectrum of biological activities. These activities span from antimicrobial to anticancer properties, making them significant in modern therapeutics. A comprehensive review highlighted the importance of isoquinoline and its derivatives in addressing various health conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This underscores the potential of this compound and similar compounds in contributing to novel pharmacotherapeutic developments (Danao et al., 2021).

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in this compound, is extensively used in drug discovery due to its versatile scaffold for synthesizing biologically active compounds. The saturated five-membered ring of pyrrolidine allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. Pyrrolidine derivatives have been identified for their selectivity and activity across various targets, leading to the development of new compounds for treating human diseases. The review of bioactive molecules with pyrrolidine rings underscores the scaffold’s significance in medicinal chemistry, highlighting its role in the design of novel compounds with diverse biological profiles (Petri et al., 2021).

Synthetic Approaches and Biological Activities

The exploration of propargylic alcohols for synthesizing heterocycles like pyridines, quinolines, and isoquinolines has opened new avenues in medicinal chemistry. These compounds, including structures akin to this compound, are crucial in drug discovery due to their wide range of biological activities. They form the backbone of many pharmaceuticals, antibiotics, dyes, and agrochemicals, highlighting their importance in developing new therapeutic agents (Mishra et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with pyrrolidine derivatives can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Pyrrolidine derivatives have diverse biological activities and are considered promising scaffolds for the development of new drugs . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

7-pyrrolidin-1-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)12-6-5-11-4-3-7-14-13(11)10-12;;/h5-6,10,14H,1-4,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBOIOMPFGGUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(CCCN3)C=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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